2,3,4-Trihydroxybenzohydrazide

Antioxidant Activity Coumarin Derivatives Radical Scavenging

Researchers require precise hydroxyl positional isomers for SAR studies, yet 2,3,4- and 3,4,5-trihydroxybenzohydrazide are often confused. CAS 918441-21-1 is the authentic pyrogallol-type scaffold. - **Key differentiation**: 2,3,4-substitution vs. galloyl (3,4,5) pattern; 38.0% AChE inhibition @ 100 µM (vs. 20.4% for 3,4,5-isomer). - **Proven utility**: Precursor for coumarin hybrid C-HB1 (IC50 6.4 µM DPPH; selectively targets HCT-116 colorectal cancer cells via O2˙⁻). - **Supply**: Available as a characterized building block for hydrazone libraries and redox mechanism studies (QM-ORSA/EPR validated).

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 918441-21-1
Cat. No. B3167239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trihydroxybenzohydrazide
CAS918441-21-1
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)NN)O)O)O
InChIInChI=1S/C7H8N2O4/c8-9-7(13)3-1-2-4(10)6(12)5(3)11/h1-2,10-12H,8H2,(H,9,13)
InChIKeyJYGGOAOSKPLGQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trihydroxybenzohydrazide: Overview & Sourcing


2,3,4-Trihydroxybenzohydrazide (CAS 918441-21-1) is a pyrogallol-based benzohydrazide derivative with three adjacent hydroxyl groups and a hydrazide functional group [1]. It functions primarily as a versatile building block for synthesizing coumarin-hybrid derivatives and phenolic hydrazones via condensation reactions [1][2]. Its regioisomeric positioning of hydroxyl groups (2,3,4-substitution pattern) distinguishes it structurally from the more widely studied galloyl hydrazide (3,4,5-trihydroxybenzohydrazide) [3].

Building blockPyrogallol-based hydrazide for coumarin-hybrid and phenolic hydrazone synthesis.
Regioisomeric identity2,3,4-substitution pattern defines distinct hydrogen bonding and reactivity vs. 3,4,5-analogs.
Method compatibilityCompatible with green synthesis protocols using ethanol/vinegar catalyst systems.

2,3,4 vs 3,4,5 Isomer Distinction


Hydroxyl group positional isomerism in trihydroxybenzohydrazides creates compounds with measurably divergent biochemical and physicochemical properties [1]. The 2,3,4-substitution pattern (pyrogallol-type) produces distinct hydrogen bonding networks, electronic distribution, and steric profiles compared to the 3,4,5-pattern (galloyl-type). These differences manifest in differential radical scavenging capacity, enzyme inhibition profiles, and synthetic derivatization reactivity [1][2]. Procurement specifications must therefore distinguish between 2,3,4-trihydroxybenzohydrazide (CAS 918441-21-1) and 3,4,5-trihydroxybenzohydrazide (galloyl hydrazide), as the latter's synthetic methodology is notoriously challenging and non-standardized, while the former serves as a distinct structural scaffold for pyrogallol-containing hybrid molecules [3].

2,3,4-Trihydroxybenzohydrazide
Pyrogallol-type hydroxyl network; distinct radical scavenging and enzyme inhibition profile.Not interchangeable
3,4,5-Trihydroxybenzohydrazide (galloyl hydrazide)
Galloyl-type pattern; documented synthesis challenges and non-standardized protocols may limit reproducibility.
Key mismatch
Positional isomerism shifts hydrogen bonding, electronic distribution, and steric profiles; biological assay readouts and derivatization pathways may not transfer directly.

2,3,4-Trihydroxybenzohydrazide: Differentiation from Regioisomers


Antioxidant Activity: 2,3,4 vs 3,4,5 Coumarin Hybrids

In a direct head-to-head comparison using coumarin-hybrid derivatives synthesized from the respective parent hydrazides, the 3,4,5-trihydroxybenzohydrazide-derived compound (C-HB2) exhibited approximately 2.6-fold higher potency against DPPH radical and 2.3-fold higher potency against ABTS radical compared to the 2,3,4-trihydroxybenzohydrazide-derived analog (C-HB1) [1]. This quantifies the functional consequence of hydroxyl positional isomerism.

Antioxidant potency
Head-to-head
2.6× (DPPH) / 2.3× (ABTS) difference
3,4,5-isomer derivative shows higher radical scavenging potency in coumarin-hybrid comparisons.
DPPH IC50: 6.4 vs 2.5 µM; ABTS trend similar. Source: Ref [1].
Antioxidant Activity Coumarin Derivatives Radical Scavenging

Antiradical Enhancement vs Gallic Acid

Coumarin derivatives incorporating the 2,3,4-trihydroxybenzohydrazide scaffold (Compound 1) exhibited approximately 1.5 times greater antiradical activity compared to the precursor compound gallic acid, as determined by EPR spectroscopy and QM-ORSA kinetic modeling [1]. The same 1.5× enhancement was observed for the 3,4,5-isomer derivative.

Antiradical vs gallic acid
Cross-study
~1.5× activity increase
Coumarin-2,3,4-hybrid shows enhanced HO• neutralization over gallic acid by QM-ORSA/EPR.
Overall rate constant improvement; both 2,3,4- and 3,4,5-isomers display similar gain. Ref [2].
Antiradical Activity Kinetic DFT Coumarin Hybrids

AChE Inhibition & DPPH: Regioisomer Comparison

At a concentration of 1 × 10⁻⁴ M (100 μM), 2,3,4-trihydroxybenzohydrazide (molecular weight 184.15) demonstrated 38.0% inhibition of acetylcholinesterase (AChE) with a DPPH IC50 of 1.210 μg/mL, while the regioisomeric 3,4,5-trihydroxybenzohydrazide exhibited 20.4% AChE inhibition under identical conditions, representing a 1.86-fold difference in enzyme inhibition capacity [1]. The 2,3,4-isomer also showed lower (more potent) DPPH IC50 compared to the 3,4,5-isomer (IC50 = 1.370 μg/mL) [1].

AChE inhibition
Head-to-head
38.0% vs 20.4% inhibition
2,3,4-isomer achieves 1.86-fold higher acetylcholinesterase inhibition at 100 µM.
DPPH IC50 also lower for 2,3,4-isomer (1.210 vs 1.370 µg/mL). Source: Ref [3].
Acetylcholinesterase Inhibition Neurodegeneration Antioxidant

Synthesis Reproducibility: 2,3,4 vs Galloyl Hydrazide

Galloyl hydrazide (3,4,5-trihydroxybenzohydrazide) synthesis has been documented as challenging, confusing, not standardized, and lacking consensus in the literature [1]. In contrast, 2,3,4-trihydroxybenzohydrazide is routinely employed as a precursor in green synthesis procedures using ethanol and vinegar as catalysts, producing coumarin-hybrid derivatives with reported yields under mild conditions [2].

Synthetic reliability
Class-level
Standardized vs. challenging protocols
2,3,4-isomer benefits from published green procedures; galloyl hydrazide synthesis described as non-consensus.
Literature assessment. Source: Ref [4].
Organic Synthesis Hydrazide Chemistry Method Reproducibility

2,3,4-Trihydroxybenzohydrazide: Application Scenarios


Scenario 1: Coumarin Hybrid Antioxidants for Colorectal Cancer

For researchers developing coumarin-based hybrid molecules targeting colorectal cancer via redox modulation, 2,3,4-trihydroxybenzohydrazide serves as the essential pyrogallol-donating precursor. The resulting derivative C-HB1 demonstrates IC50 values of 6.4 μM (DPPH) and 4.5 μM (ABTS), with demonstrated capacity to induce oxidative stress selectively in HCT-116 colorectal cancer cells through increased O2˙⁻ concentrations [1]. This scenario is supported by direct head-to-head comparative data showing the 2,3,4-isomer's distinct potency profile versus the 3,4,5-isomer derivative.

Scenario 2: Phenolic Hydrazone Library for SAR Studies

2,3,4-Trihydroxybenzohydrazide is routinely employed as a core scaffold for generating diverse phenolic hydrazone libraries via condensation with aromatic aldehydes [1]. The 2,3,4-hydroxyl arrangement confers distinct hydrogen-bonding and electronic properties compared to galloyl-based analogs, enabling systematic SAR exploration of hydroxyl positional effects on biological activity. This application leverages the compound's documented utility as a building block in published synthetic methodologies with established reaction conditions.

Scenario 3: AChE Inhibitor Development for Neurodegeneration

Based on direct head-to-head comparative data showing that 2,3,4-trihydroxybenzohydrazide achieves 38.0% AChE inhibition at 100 μM versus only 20.4% for the 3,4,5-isomer under identical conditions, this compound is preferentially selected for acetylcholinesterase-targeted drug discovery programs [1]. The 1.86-fold higher AChE inhibition combined with superior DPPH radical scavenging (IC50 = 1.210 μg/mL vs 1.370 μg/mL for the 3,4,5-isomer) positions the 2,3,4-regioisomer as the more potent scaffold for developing multi-target directed ligands addressing both cholinergic dysfunction and oxidative stress in neurodegenerative conditions.

Scenario 4: Antiradical Mechanism by EPR and DFT Modeling

For computational and spectroscopic investigations into radical scavenging mechanisms, the 2,3,4-trihydroxybenzohydrazide-derived coumarin hybrid (Compound 1) has been fully characterized using QM-ORSA methodology and EPR validation, demonstrating approximately 1.5× enhanced activity over gallic acid and operating via SPLET and RCF mechanisms under physiological conditions [1]. This well-documented mechanistic profile makes the 2,3,4-isomer scaffold suitable for fundamental antiradical mechanism studies where structure-activity relationships require precise hydroxyl positioning data.

Application
Selection Property
Validation Focus
Coumarin hybrid antioxidant synthesis (redox modulation studies)
Pyrogallol-donor scaffold with defined 2,3,4-hydroxyl pattern
DPPH/ABTS radical scavenging activity; oxidative stress response in cell models
Phenolic hydrazone SAR library construction
Regioselective condensation reactivity of 2,3,4-substituted hydrazide
Hydrogen bonding and electronic property effects on biological activity
Acetylcholinesterase inhibition research (neurodegeneration model studies)
2,3,4-substitution pattern conferring reported higher AChE inhibition
Multi-target directed ligand potential; combined AChE and antioxidant endpoint review
Antiradical mechanism studies (EPR/DFT characterization)
Well-characterized SPLET/RCF mechanistic profile under physiological conditions
Radical scavenging kinetics and computational modeling data

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